Lipophilicity (XLogP3) Differentiates the 4-Bromophenyl Compound from the 4-Fluorophenyl Analog
The 4-bromophenyl substituent imparts significantly higher computed lipophilicity (XLogP3 = 1.6) compared to the 4-fluorophenyl analog (XLogP3 = 1.0), a difference of +0.6 log units [1][2]. This differential is consequential for CNS drug discovery where optimal brain penetration typically requires XLogP values in the 1.5–3.5 range; the 4-F analog falls below this window while the 4-Br compound enters the lower bound, potentially translating to measurably different blood-brain barrier partitioning [3]. Both compounds share identical hydrogen bond donor (0) and acceptor counts and rotatable bond counts (4), isolating lipophilicity as the primary differentiator [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 4185-27-7): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.6 (60% higher for 4-Br vs 4-F) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
A 0.6 log unit difference in XLogP3 is sufficient to produce measurable differences in membrane permeability, CNS penetration, and plasma protein binding, making these two analogs non-interchangeable for CNS-targeted screening campaigns.
- [1] PubChem Compound Summary for CID 2859662 (4-Br analog). Computed XLogP3 = 1.6. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2858122 (4-F analog). Computed XLogP3 = 1.0. National Center for Biotechnology Information (2025). View Source
- [3] Pajouhesh, H. & Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553 (2005). [CNS drug-likeness parameters] View Source
